molecular formula C11H17NO B14385969 3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one CAS No. 87883-52-1

3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one

Katalognummer: B14385969
CAS-Nummer: 87883-52-1
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: JGNOYYBCVRWPIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one is an organic compound with a complex structure that includes a cyclopentene ring, a methyl group, and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one typically involves multiple steps. One common method includes the reaction of cyclopent-2-en-1-one with a suitable amine, such as 3-methylbut-2-en-1-ylamine, under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine: This compound shares structural similarities and may exhibit comparable chemical properties.

    2-Methylbut-2-en-1-yl acetate: Another related compound with similar functional groups.

Uniqueness

3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

87883-52-1

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

3-[methyl(3-methylbut-2-enyl)amino]cyclopent-2-en-1-one

InChI

InChI=1S/C11H17NO/c1-9(2)6-7-12(3)10-4-5-11(13)8-10/h6,8H,4-5,7H2,1-3H3

InChI-Schlüssel

JGNOYYBCVRWPIE-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCN(C)C1=CC(=O)CC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.